8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines a purine base with a hydrazone linkage to a dimethoxyphenyl group
Preparation Methods
The synthesis of 8-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 1,3,7-trimethylxanthine in the presence of hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
8-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the dimethoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Compared to other similar compounds, 8-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of a purine base and a hydrazone linkage. Similar compounds include:
1,3,7-Trimethylxanthine derivatives: These compounds share the purine base but lack the hydrazone linkage.
Hydrazone derivatives of benzaldehyde: These compounds have the hydrazone linkage but do not include the purine base.
This unique structure provides the compound with distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C17H20N6O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H20N6O4/c1-21-13-14(22(2)17(25)23(3)15(13)24)19-16(21)20-18-9-10-6-7-11(26-4)12(8-10)27-5/h6-9H,1-5H3,(H,19,20)/b18-9+ |
InChI Key |
WPTMCVYRGOXTJU-GIJQJNRQSA-N |
Isomeric SMILES |
CN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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